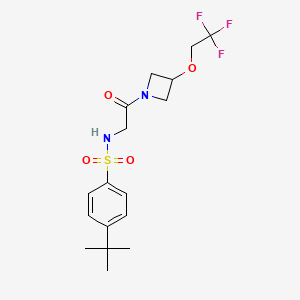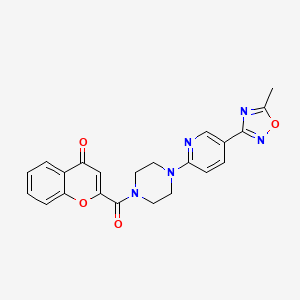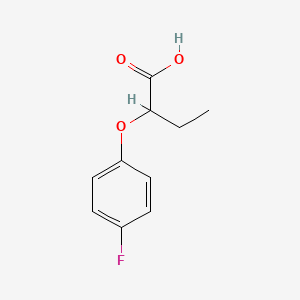
N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a cyclohexane ring substituted with a thiazole moiety and a dimethylamine group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine typically involves the reaction of 4-hydroxycyclohexanone with 2-chlorothiazole in the presence of a base to form the thiazole ether intermediate. This intermediate is then subjected to reductive amination with dimethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole moiety and exhibit similar biological activities.
Cyclohexane Derivatives: Compounds such as cyclohexanone and cyclohexanol are structurally related and used in various chemical syntheses.
Uniqueness
N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine is unique due to its combination of a thiazole ring and a dimethylamine group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research applications.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-13(2)9-3-5-10(6-4-9)14-11-12-7-8-15-11/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCAOPRGYYTEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2997964.png)


![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)


![2-Chloro-N-[(2,4-dimethylpyrazol-3-yl)methyl]-N-[(1-ethylcyclobutyl)methyl]acetamide](/img/structure/B2997974.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2997977.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2997978.png)



